molecular formula C8H5FN2O3S B2402280 4-Oxo-3H-quinazoline-6-sulfonyl fluoride CAS No. 2138251-40-6

4-Oxo-3H-quinazoline-6-sulfonyl fluoride

Cat. No.: B2402280
CAS No.: 2138251-40-6
M. Wt: 228.2
InChI Key: ILEHYQVUEXILEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-3H-quinazoline-6-sulfonyl fluoride is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the sulfonyl fluoride group in this compound adds to its reactivity and potential utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3H-quinazoline-6-sulfonyl fluoride typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group can be introduced through the reaction of the quinazoline derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3H-quinazoline-6-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The quinazoline core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or alcohols, bases like pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfonate Derivatives: Formed through substitution reactions with alcohols.

    Fused Ring Systems: Formed through cycloaddition reactions.

Scientific Research Applications

4-Oxo-3H-quinazoline-6-sulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Oxo-3H-quinazoline-6-sulfonyl fluoride involves its interaction with biological targets through the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification. The quinazoline core can interact with various molecular targets, including kinases and receptors, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-3H-quinazoline-6-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable tool in chemical biology and medicinal chemistry for studying enzyme inhibition and protein interactions.

Properties

IUPAC Name

4-oxo-3H-quinazoline-6-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEHYQVUEXILEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)F)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.